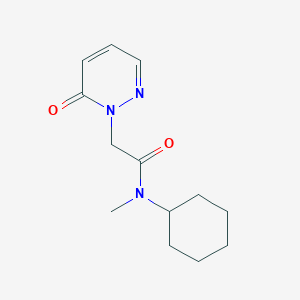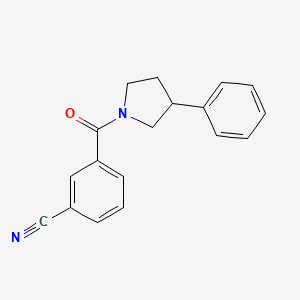![molecular formula C14H19N3O2S B6581992 1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole CAS No. 1209705-44-1](/img/structure/B6581992.png)
1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methanesulfonylpiperidin-4-yl)methyl-1H-1,3-benzodiazole, or 1-MSPMB, is a novel compound with a wide range of potential applications in the scientific research field. It is an important building block for synthesizing various organic molecules and can be used in various types of experiments. 1-MSPMB is a white, crystalline solid with a melting point of 170-171 °C and a molecular weight of 321.4 g/mol. It is a relatively new compound, first synthesized in 2013, and has since been studied for its potential uses in various scientific fields.
Applications De Recherche Scientifique
1-MSPMB has been studied for its potential use in various scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of peptides, and as a building block for the synthesis of various other organic molecules. It has also been studied for its potential use in drug discovery and development, as it has been found to inhibit the activity of certain enzymes involved in drug metabolism. Additionally, it has been studied for its potential use in the synthesis of polymers and for its potential as a drug delivery vehicle.
Mécanisme D'action
1-MSPMB has been found to act as an enzyme inhibitor. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This inhibition is believed to be due to the compound's ability to interact with the active site of the enzyme, thus blocking its activity.
Biochemical and Physiological Effects
1-MSPMB has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant, as it has been found to scavenge reactive oxygen species. Additionally, it has been found to have anti-inflammatory properties, as it has been shown to reduce the expression of certain pro-inflammatory cytokines. It has also been studied for its potential to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
1-MSPMB has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it an ideal reagent for use in organic synthesis. Additionally, it is relatively inexpensive, making it an attractive option for use in research applications. However, there are some limitations to its use in lab experiments. For example, it has a relatively low solubility in water, making it difficult to use in certain experiments. Additionally, its potential to inhibit the activity of certain enzymes may interfere with the results of certain experiments.
Orientations Futures
1-MSPMB has a wide range of potential applications in the scientific research field, and there are many possible future directions for its use. For example, it could be studied further for its potential use in drug discovery and development. Additionally, it could be studied for its potential to inhibit the growth of certain cancer cell lines. It could also be studied further for its potential use as a drug delivery vehicle, as it has been found to interact with certain enzymes involved in drug metabolism. Additionally, it could be studied further for its potential to scavenge reactive oxygen species and for its potential anti-inflammatory properties. Finally, it could be studied further for its potential use in the synthesis of polymers.
Méthodes De Synthèse
1-MSPMB is synthesized by a two-step process. The first step involves the reaction of 4-methanesulfonylpiperidine with 1-chloro-3-methyl-1H-1,3-benzodiazole in the presence of a base such as pyridine or triethylamine. This reaction leads to the formation of the desired product, 1-MSPMB. The second step involves the purification of the product through recrystallization.
Propriétés
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-20(18,19)17-8-6-12(7-9-17)10-16-11-15-13-4-2-3-5-14(13)16/h2-5,11-12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIFHOINSLVAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorophenyl)sulfanyl]-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6581916.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine](/img/structure/B6581922.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine](/img/structure/B6581931.png)
![3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methoxypyridine](/img/structure/B6581938.png)
![1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B6581946.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6581951.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine](/img/structure/B6581954.png)
![methyl 3-{[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B6581969.png)
![2-methyl-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide](/img/structure/B6581976.png)
![1-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B6581985.png)

![N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6582001.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B6582024.png)
